molecular formula C11H22N2 B1418962 2-(Decahydroquinolin-1-yl)ethan-1-amine CAS No. 1056646-62-8

2-(Decahydroquinolin-1-yl)ethan-1-amine

Cat. No.: B1418962
CAS No.: 1056646-62-8
M. Wt: 182.31 g/mol
InChI Key: KUNDBSJXRYATDX-UHFFFAOYSA-N
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Description

2-(Decahydroquinolin-1-yl)ethan-1-amine is a bicyclic amine derivative characterized by a decahydroquinoline core linked to an ethylamine side chain. The decahydroquinoline moiety confers rigidity and stereochemical complexity, which may influence receptor binding or catalytic properties compared to simpler aromatic or aliphatic amines.

Properties

IUPAC Name

2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNDBSJXRYATDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decahydroquinolin-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a quinoline derivative with an ethylamine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of 2-(Decahydroquinolin-1-yl)ethan-1-amine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-(Decahydroquinolin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-(Decahydroquinolin-1-yl)ethan-1-amine serves as a building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives with tailored properties.

Biology

Research into the biological activity of 2-(Decahydroquinolin-1-yl)ethan-1-amine has revealed potential interactions with biomolecules. Studies indicate that it may exhibit antimicrobial and antioxidant properties, making it a candidate for further exploration in pharmacological contexts .

Medicine

The compound is currently under investigation for its therapeutic potential, particularly as a precursor in drug development. Its structural similarities to known pharmacophores suggest that it may be effective against various diseases, including neurodegenerative disorders .

Case Study Example:
A recent study focused on derivatives of quinoline compounds demonstrated their efficacy in inhibiting enzymes related to Alzheimer's disease, highlighting the relevance of compounds like 2-(Decahydroquinolin-1-yl)ethan-1-amine in developing multi-targeted therapies .

Industry

In industrial applications, 2-(Decahydroquinolin-1-yl)ethan-1-amine is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use as an epoxy resin curing agent , which enhances the durability and performance of coatings and adhesives.

Data Table: Applications Overview

Application AreaSpecific UseDescription
ChemistryBuilding BlockUsed in synthesizing complex organic molecules
BiologyBiological ActivityPotential antimicrobial and antioxidant properties
MedicineDrug DevelopmentInvestigated for therapeutic applications against neurodegenerative diseases
IndustrySpecialty ChemicalsUtilized as an epoxy resin curing agent

Toxicology and Safety

The toxicological profile of 2-(Decahydroquinolin-1-yl)ethan-1-amine is critical for its safe handling and application. Studies indicate that while it has useful properties, appropriate safety measures must be taken due to potential irritative effects on skin and respiratory systems .

Mechanism of Action

The mechanism of action of 2-(Decahydroquinolin-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can

Biological Activity

2-(Decahydroquinolin-1-yl)ethan-1-amine, also known as decahydroquinoline amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(Decahydroquinolin-1-yl)ethan-1-amine can be represented as follows:

C12H19N\text{C}_{12}\text{H}_{19}\text{N}

This compound features a decahydroquinoline moiety, which is known for its diverse biological properties. The amine functional group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies have shown that derivatives of quinoline and decahydroquinoline can inhibit the growth of various bacterial strains. For instance, a recent study highlighted that certain quinoline derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 2-(Decahydroquinolin-1-yl)ethan-1-amine may also possess similar properties .

Anticancer Activity

Compounds derived from decahydroquinoline have been evaluated for their anticancer potential. A study reported that certain analogs displayed cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . The specific IC50 values for related compounds ranged from 0.98 µM to 1.28 µM, indicating potent activity against these cell lines .

Neuroprotective Effects

There is emerging evidence that decahydroquinoline derivatives may exert neuroprotective effects. Compounds in this class have been shown to modulate neurotransmitter levels and exhibit antioxidant properties, which are beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders . The ability to cross the blood-brain barrier enhances their therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of 2-(Decahydroquinolin-1-yl)ethan-1-amine is influenced by its structural features. Key factors include:

  • Lipophilicity : Increased lipophilicity often correlates with enhanced membrane permeability and bioavailability.
  • Substituents : Variations in substituents on the quinoline ring can significantly alter activity profiles. Electron-withdrawing groups generally enhance antimicrobial and anticancer activities by stabilizing reactive intermediates .

Case Studies

Several case studies illustrate the practical applications of 2-(Decahydroquinolin-1-yl)ethan-1-amine in medicinal chemistry:

  • Antimicrobial Efficacy : A case study involving a series of synthesized quinoline derivatives demonstrated their effectiveness against multi-drug resistant bacterial strains, highlighting the potential application of decahydroquinoline derivatives in treating resistant infections .
  • Anticancer Research : Another study focused on a new class of decahydroquinoline-based compounds that showed promising results in inhibiting tumor growth in vivo models, paving the way for further clinical investigations .
  • Neuroprotection : A research initiative explored the neuroprotective capabilities of decahydroquinoline derivatives in animal models of neurodegeneration, revealing their potential to improve cognitive functions by reducing oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural analogs, their synthesis routes, applications, and properties:

Compound Name Structure Synthesis Method Applications Bioactivity/Properties Hazards Ref.
2,2-Diphenylethan-1-amine Ethylamine with two phenyl groups at C2 Nucleophilic addition; multi-step functionalization Pharmaceutical intermediates, polymers, agrochemicals Enhances bioavailability in drug candidates; used in hybrid materials Limited toxicity data reported
2-(3-Chlorophenyl)ethan-1-amine Ethylamine with 3-chlorophenyl substituent Reaction with 4-nitrobenzoyl chloride Synthesis of bio-functional hybrid molecules (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) No direct bioactivity reported; structural role in hybrid compounds Not classified for health/environmental hazards
2-(4-Bromophenyl)ethan-1-amine Ethylamine with 4-bromophenyl group Rhodium-catalyzed coupling of silyl glyoxylates and arylboronic acids Intermediate in catalytic reactions; precursor for cross-coupling chemistry Stabilizes transition metals in catalysis; no explicit bioactivity Unreported
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Ethylamine with methyl-imidazole substituent Commercial synthesis (e.g., HY-W062542) Metabolite of histamine; research tool for studying histamine pathways Bioactive as a histamine metabolite; purity >98% Clinical No development reported
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine Ethylamine with disulfide-linked aminoethyl group Not specified Potential use in redox-sensitive materials or drug delivery systems Disulfide bond may confer redox responsiveness; toxicology not thoroughly studied Precaution: Avoid inhalation/contact (P261, P262)
2-(2-Ethylphenyl)ethan-1-amine Ethylamine with 2-ethylphenyl group Not specified (structural data available: C10H15N, InChIKey CZQAFKJPZDKNIT-UHFFFAOYSA-N) Unspecified; likely intermediate in organic synthesis Collision cross-section data available for analytical purposes Unreported

Key Differences and Implications

Core Structure: Decahydroquinoline vs. Aromatic Rings: The saturated bicyclic core of 2-(Decahydroquinolin-1-yl)ethan-1-amine provides stereochemical diversity and reduced π-electron density compared to phenyl or imidazole derivatives. This may enhance solubility or reduce off-target interactions in drug design. Substituent Effects: Bromo/chloro-phenyl derivatives (e.g., ) improve electrophilicity for cross-coupling reactions, while disulfide-containing analogs () enable redox-responsive applications.

Synthetic Accessibility: Rhodium-catalyzed methods () enable efficient aryl-amine coupling, whereas nucleophilic additions () are preferred for functionalizing aromatic amines.

Bioactivity Profiles: Imidazole-based amines () exhibit direct metabolic roles, whereas diphenyl derivatives () serve as inert intermediates. The decahydroquinoline scaffold, common in alkaloids, could hypothetically target CNS receptors or enzymes, but further studies are needed.

Safety and Hazards :

  • Most analogs lack comprehensive toxicological data (), emphasizing the need for rigorous safety assessments in development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Decahydroquinolin-1-yl)ethan-1-amine, and what key reaction conditions are required for optimal yield?

  • The synthesis typically involves multi-step reactions, including alkylation, reduction, and amination. For example, intermediate preparation via alkylation of decahydroquinoline followed by reduction of nitro or cyano groups to the amine is a standard approach. Catalysts like palladium on carbon (for hydrogenation) and anhydrous solvents (e.g., THF or dichloromethane) are critical for high yields .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the purity and structure of 2-(Decahydroquinolin-1-yl)ethan-1-amine?

  • 1H/13C-NMR confirms structural integrity by identifying proton environments and carbon frameworks . HPLC (with UV detection) ensures purity (>95%), while mass spectrometry (ESI-MS) validates molecular weight. For crystalline derivatives, X-ray crystallography (using SHELXL for refinement) provides unambiguous stereochemical data .

Q. What are the known biological targets or receptor interactions associated with 2-(Decahydroquinolin-1-yl)ethan-1-amine, and how are these interactions typically assessed in vitro?

  • The compound’s decahydroquinoline core suggests potential interactions with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters. In vitro assays include radioligand binding studies (e.g., competitive displacement using tritiated ligands) and functional assays (e.g., cAMP modulation in HEK293 cells) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 2-(Decahydroquinolin-1-yl)ethan-1-amine derivatives arising from stereochemical variations?

  • Chiral chromatography (e.g., using Chiralpak® columns) separates enantiomers, while vibrational circular dichroism (VCD) or X-ray crystallography determines absolute configuration. Discrepancies in activity can be correlated with stereochemistry via structure-activity relationship (SAR) studies .

Q. What strategies are effective in optimizing the synthetic pathway to minimize by-products during the preparation of 2-(Decahydroquinolin-1-yl)ethan-1-amine hydrochloride?

  • Flow chemistry reduces side reactions by controlling residence time and temperature. Design of Experiments (DoE) optimizes solvent polarity (e.g., switching from ethanol to acetonitrile) and stoichiometry. In situ FTIR monitoring identifies reaction intermediates to adjust conditions dynamically .

Q. In crystallographic studies of 2-(Decahydroquinolin-1-yl)ethan-1-amine derivatives, how does the choice of refinement software (e.g., SHELXL) impact the accuracy of structural data interpretation?

  • SHELXL’s robust parameterization handles high-resolution data and twinned crystals, improving thermal displacement (B-factor) accuracy. Comparative studies show SHELXL reduces residual density errors (<0.1 eÅ⁻³) compared to other software, critical for resolving hydrogen-bonding networks .

Q. How can computational modeling be integrated with experimental data to predict the conformational dynamics of 2-(Decahydroquinolin-1-yl)ethan-1-amine in solution?

  • Molecular dynamics (MD) simulations (using AMBER or GROMACS) with NMR-derived restraints (NOE distances) reveal dominant conformers. QM/MM calculations predict protonation states under physiological pH, validated via pH-dependent NMR titration .

Methodological Considerations

  • Stability and Storage : Store under inert atmosphere (argon) at -20°C to prevent oxidation. Lyophilized hydrochloride salts exhibit greater stability than free bases .
  • Safety Protocols : Use gloveboxes for air-sensitive steps (e.g., amination). Toxicity screening (AMES test) is advised before in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.